1-Pivaloylpiperidine-4-carbonitrile
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Overview
Description
1-Pivaloylpiperidine-4-carbonitrile is a versatile chemical compound with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a pivaloyl group and a cyano group. It is used in various scientific research applications, particularly in medicinal chemistry, organic synthesis, and drug discovery.
Preparation Methods
The synthesis of 1-Pivaloylpiperidine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of piperidine-4-carbonitrile with pivaloyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
1-Pivaloylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Pivaloylpiperidine-4-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities.
Drug Discovery: Researchers utilize this compound in the discovery and development of new drugs, exploring its potential as a lead compound.
Mechanism of Action
The mechanism of action of 1-Pivaloylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The piperidine ring and cyano group play crucial roles in its biological activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor function, and alteration of cellular pathways .
Comparison with Similar Compounds
1-Pivaloylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:
Piperidine-4-carbonitrile: Lacks the pivaloyl group, resulting in different chemical and biological properties.
Pivaloylpiperidine: Lacks the cyano group, affecting its reactivity and applications.
Piperidine derivatives: Various piperidine derivatives with different substituents exhibit unique properties and applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJKWQWMIPRAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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